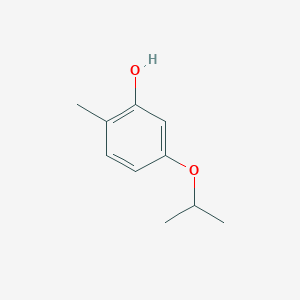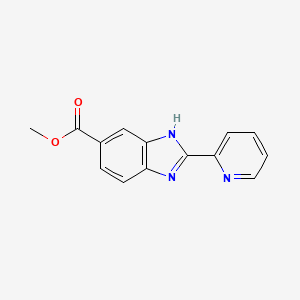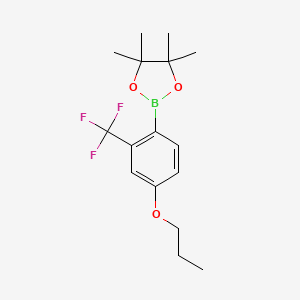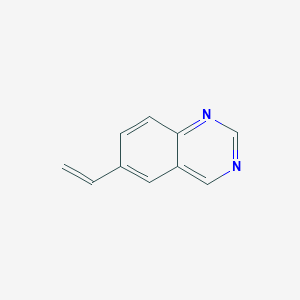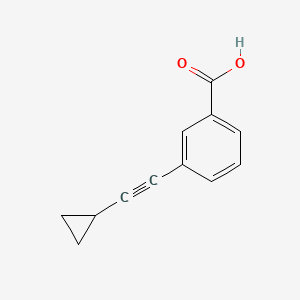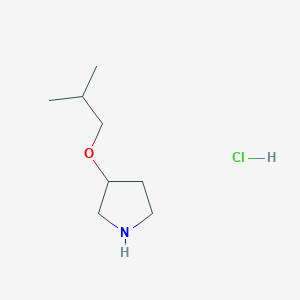
3-(2-Methylpropoxy)pyrrolidine hydrochloride
説明
3-(2-Methylpropoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1394042-72-8 . It has a molecular weight of 179.69 . The IUPAC name for this compound is 3-isobutoxypyrrolidine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 3-(2-Methylpropoxy)pyrrolidine hydrochloride is1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(2-Methylpropoxy)pyrrolidine hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 179.69 .科学的研究の応用
Synthesis of Heterocyclic Compounds
- Pyrrolidines, including derivatives like 3-(2-Methylpropoxy)pyrrolidine hydrochloride, are crucial in synthesizing various heterocyclic compounds. They have applications in medicine as well as in industrial sectors such as dyes and agrochemicals. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, showcasing their significance in organic chemistry and potential industrial applications (Żmigrodzka et al., 2022).
Development of Biologically Active Molecules
- The structure of pyrrolidin-2-ones, closely related to 3-(2-Methylpropoxy)pyrrolidine hydrochloride, is found in many natural products and biologically active molecules. This makes them significant in pharmaceutical research for developing new medicinal compounds. Rubtsova et al. (2020) highlighted the synthesis of various pyrrolidin-2-ones derivatives and their potential in creating new drugs with improved biological activities (Rubtsova et al., 2020).
Agricultural and Medicinal Applications
- Ghelfi et al. (2003) demonstrated the use of pyrrolidine derivatives in creating compounds useful for agrochemical and medicinal applications. Their study involved the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, underlining the versatility of pyrrolidine derivatives in various sectors (Ghelfi et al., 2003).
Potential Anti-Inflammatory and Analgesic Agents
- Pyrrolidin-2-ones, related to 3-(2-Methylpropoxy)pyrrolidine hydrochloride, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Ikuta et al. (1987) researched a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, identifying compounds with significant anti-inflammatory activities and reduced side effects compared to existing drugs (Ikuta et al., 1987).
Anti-Microbial and Anti-Fungal Properties
- Masila et al. (2020) explored the synthesis of pyrrolidine derivatives for their anti-microbial and anti-fungal properties. This study is a testament to the broad application of pyrrolidine derivatives in developing new pharmaceutical compounds (Masila et al., 2020).
Safety And Hazards
The safety information for 3-(2-Methylpropoxy)pyrrolidine hydrochloride includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-(2-methylpropoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)6-10-8-3-4-9-5-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVXGCMGRGHRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



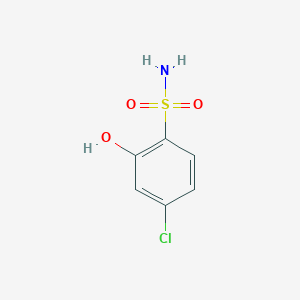
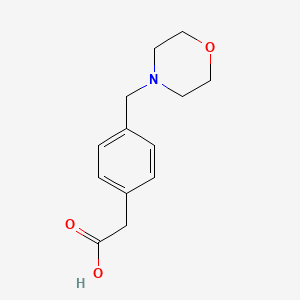
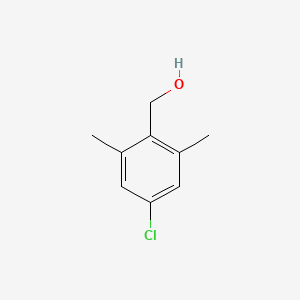
![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)
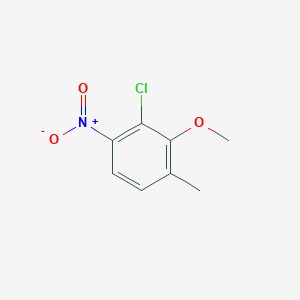
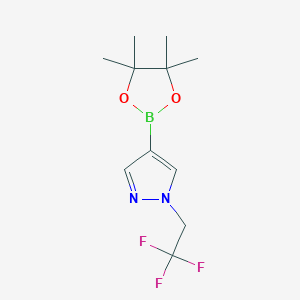
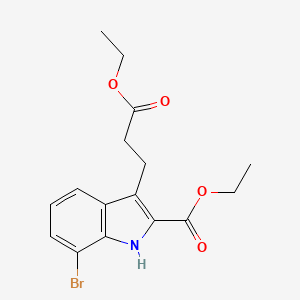
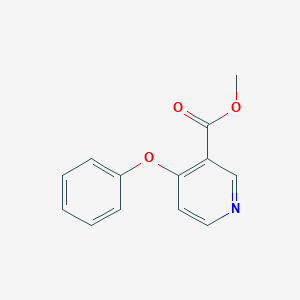
![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)
